molecular formula C13H21NO5 B1377600 tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate CAS No. 1404196-43-5

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1377600
CAS No.: 1404196-43-5
M. Wt: 271.31 g/mol
InChI Key: ANDTXJJNCYFCGK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an acetoxymethyl group, and a 4-oxo functional group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetoxymethylation: The acetoxymethyl group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.

    Oxidation: The 4-oxo group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity, receptor binding, or other biochemical processes.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The acetoxymethyl group can act as a leaving group in enzymatic reactions, while the 4-oxo group can participate in hydrogen bonding or other interactions with biological molecules. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(hydroxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.

    tert-Butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of an acetoxymethyl group.

    tert-Butyl 3-(chloromethyl)-4-oxopiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an acetoxymethyl group.

Uniqueness

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the acetoxymethyl group, which can undergo specific chemical reactions that other similar compounds may not. This functional group can be easily modified, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the tert-butyl ester and 4-oxo groups provides unique physicochemical properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDTXJJNCYFCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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